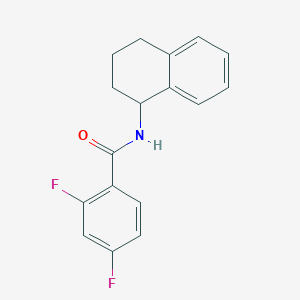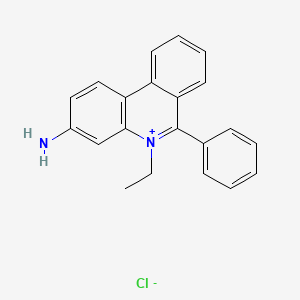
Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride is a quaternary ammonium compound with a phenanthridine core. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is structurally related to other phenanthridinium compounds, which are often used as DNA intercalators and have significant biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride typically involves the reaction of 3-amino-5-ethyl-6-phenylphenanthridine with a suitable alkylating agent, such as methyl chloride or ethyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted phenanthridinium derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted phenanthridinium derivatives, which may have different physical and chemical properties compared to the parent compound.
Applications De Recherche Scientifique
Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phenanthridinium derivatives.
Biology: Acts as a DNA intercalator, making it useful in studies of DNA structure and function.
Medicine: Investigated for its potential anti-tumor and anti-viral properties. It can bind to DNA and inhibit the replication of certain viruses and cancer cells.
Industry: Employed in the synthesis of rigid polyamides and other polymers with specific properties.
Mécanisme D'action
The mechanism of action of Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting its replication and transcription. The compound can also interact with various enzymes and proteins involved in DNA metabolism, further affecting cellular processes.
Comparaison Avec Des Composés Similaires
Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride is similar to other phenanthridinium compounds such as:
Ethidium bromide: A well-known DNA intercalator used in molecular biology for staining DNA in gel electrophoresis.
Homidium bromide: Used as a trypanocidal agent in veterinary medicine.
Isometamidium chloride: Another trypanocidal agent with a similar structure and function.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its ability to intercalate into DNA and its potential anti-tumor and anti-viral activities make it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
74920-69-7 |
|---|---|
Formule moléculaire |
C21H19ClN2 |
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
5-ethyl-6-phenylphenanthridin-5-ium-3-amine;chloride |
InChI |
InChI=1S/C21H18N2.ClH/c1-2-23-20-14-16(22)12-13-18(20)17-10-6-7-11-19(17)21(23)15-8-4-3-5-9-15;/h3-14,22H,2H2,1H3;1H |
Clé InChI |
QMSMVPDJAVAGMJ-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1=C(C2=CC=CC=C2C3=C1C=C(C=C3)N)C4=CC=CC=C4.[Cl-] |
Numéros CAS associés |
74444-52-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



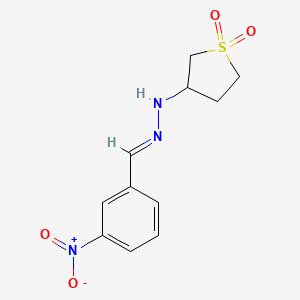
![Benzene, [(1-methylpentadecyl)oxy]-](/img/structure/B14145754.png)
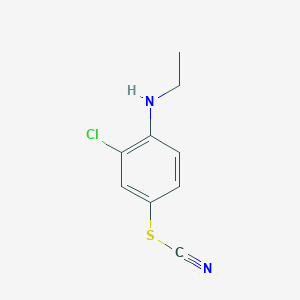
![1-[3-(4-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B14145768.png)
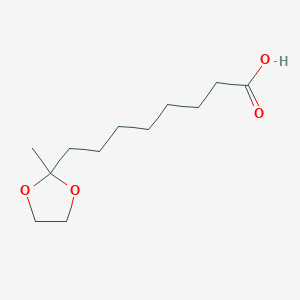
![5-[(2-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14145770.png)
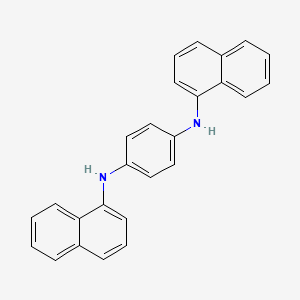
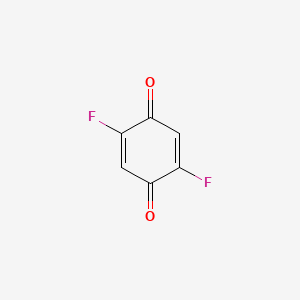
![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide](/img/structure/B14145780.png)
![2-{[(4-bromophenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14145793.png)

![5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid](/img/structure/B14145814.png)
